N-Boc-2-methylamino-ethylamine hydrochloride basic properties
N-Boc-2-methylamino-ethylamine hydrochloride basic properties
An In-Depth Technical Guide to N-Boc-2-methylamino-ethylamine hydrochloride
Introduction
N-Boc-2-methylamino-ethylamine hydrochloride, with the CAS Number 202207-79-2, is a synthetic intermediate widely utilized in medicinal chemistry and organic synthesis.[1][2] Structurally, it is a diamine derivative where the primary amine is protected by a tert-butoxycarbonyl (Boc) group, and the secondary amine is protonated as a hydrochloride salt. This selective protection strategy makes it a valuable building block, allowing for regioselective reactions at the secondary amine. It plays a crucial role in the synthesis of complex bioactive molecules and pharmaceuticals, particularly in the development of peptide-based therapeutics, by enabling the controlled introduction of a methylamino-ethylamine moiety.[3][4] Its stability and solubility are enhanced by the Boc protecting group and the hydrochloride salt form, respectively, making it a versatile reagent in drug formulation and delivery systems.[4]
Physicochemical Properties
The fundamental properties of N-Boc-2-methylamino-ethylamine hydrochloride are summarized below. These characteristics are essential for its handling, storage, and application in synthetic procedures.
| Property | Value | Reference |
| CAS Number | 202207-79-2 | [1][2] |
| Molecular Formula | C₈H₁₉ClN₂O₂ | [1][2] |
| Molecular Weight | 210.70 g/mol | [1][2] |
| Appearance | White crystalline solid | [3] |
| Melting Point | 186-189 °C | [3] |
| Solubility | Soluble in methanol, dimethylformamide, and ethyl acetate | [3] |
| InChI Key | YHLRIQZPTHKMQS-UHFFFAOYSA-N | |
| SMILES | Cl.CNCCNC(=O)OC(C)(C)C |
Synthesis and Reactivity
The primary utility of N-Boc-2-methylamino-ethylamine hydrochloride lies in its bifunctional nature. The Boc-protected primary amine is stable under a variety of reaction conditions, allowing the secondary amine to act as a nucleophile. This enables its conjugation to electrophilic partners. Subsequently, the Boc group can be readily removed under acidic conditions to liberate the primary amine for further functionalization.
Logical Workflow for Synthesis
The synthesis is typically a two-step process starting from N-methylethylenediamine. The primary amine is selectively protected using a Boc-anhydride, followed by salt formation with hydrochloric acid to improve handling and stability.
Caption: General workflow for the synthesis of N-Boc-2-methylamino-ethylamine HCl.
Experimental Protocols
Synthesis of N-Boc-2-methylamino-ethylamine hydrochloride
This protocol describes a representative method for the laboratory-scale synthesis.
Materials:
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N-methylethylenediamine
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Di-tert-butyl dicarbonate ((Boc)₂O)
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Tetrahydrofuran (THF), anhydrous
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Hydrochloric acid solution (e.g., 2M in diethyl ether)
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Magnesium sulfate (MgSO₄), anhydrous
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Sodium bicarbonate (NaHCO₃), saturated aqueous solution
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Brine (saturated NaCl aqueous solution)
Procedure:
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Boc Protection:
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Dissolve N-methylethylenediamine in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C in an ice bath.
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Slowly add a solution of di-tert-butyl dicarbonate (1.0 equivalent) in THF dropwise to the cooled diamine solution over 1-2 hours.
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Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
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Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Upon completion, concentrate the mixture under reduced pressure to remove the THF.
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Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield N-Boc-2-methylamino-ethylamine as a crude oil. The product can be purified by column chromatography if necessary.
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-
Hydrochloride Salt Formation:
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Dissolve the purified N-Boc-2-methylamino-ethylamine free base in a minimal amount of a suitable solvent such as diethyl ether or ethyl acetate.
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Cool the solution to 0 °C.
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Slowly add a solution of hydrochloric acid (1.0-1.1 equivalents, e.g., 2M in diethyl ether) dropwise with vigorous stirring.
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A white precipitate of N-Boc-2-methylamino-ethylamine hydrochloride will form.
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Continue stirring at 0 °C for 30-60 minutes.
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Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.[3]
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Applications in Drug Development
This compound is a key intermediate in the synthesis of various pharmaceuticals.[] Its unique structure allows for its incorporation into larger molecules where the secondary amine can serve as a linker or part of a pharmacophore, while the protected primary amine is reserved for later-stage modifications.
Use as a Synthetic Building Block
The logical pathway for its use involves coupling the secondary amine with an electrophile, followed by the strategic deprotection of the Boc group.
Caption: Reaction pathway for the use of N-Boc-2-methylamino-ethylamine HCl.
This strategy is valuable for:
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Peptidomimetics: Introducing a modified backbone structure in peptide-based drug candidates.[4]
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Linker Chemistry: Connecting different molecular fragments, such as in antibody-drug conjugates or PROTACs.
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Focused Library Synthesis: Creating a series of analogues for structure-activity relationship (SAR) studies by reacting the secondary amine with various electrophiles and/or functionalizing the primary amine after deprotection.
Safety and Handling
N-Boc-2-methylamino-ethylamine hydrochloride is classified as acutely toxic if swallowed.[1]
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GHS Classification: Hazard class 6.1, Pictogram GHS06 (Skull and Crossbones).[1]
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Signal Word: Danger.[1]
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Hazard Statements: H301: Toxic if swallowed.[1]
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Precautionary Measures: Handling should be performed by technically qualified personnel using appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[3] Work should be conducted in a well-ventilated area or a fume hood to avoid inhaling dust.[3]
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1][3]
